
4,5-Diaminofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAF-2, ou diaminofluorescéine-2, est une sonde fluorescente utilisée pour détecter l’oxyde nitrique (NO) intracellulaire. Elle est perméable aux cellules grâce à sa forme diacétylée, qui est hydrolysée pour former la DAF-2 imperméable aux cellules. Ce composé joue un rôle crucial dans la compréhension des processus liés au NO .
Mécanisme D'action
Le mécanisme de DAF-2 implique une fluorescence induite par le NO. Lorsque le NO interagit avec DAF-2, il forme DAF-2T, qui émet de la fluorescence. Cette propriété permet aux chercheurs de visualiser les niveaux de NO dans les cellules et les tissus.
Analyse Biochimique
Biochemical Properties
4,5-Diaminofluorescein interacts with nitric oxide (NO) in the presence of oxygen to yield a highly fluorescent triazolofluorescein . This reaction is the basis for its use as a nitric oxide indicator. The compound is essentially non-fluorescent until it reacts with NO to form a fluorescent benzotriazole .
Cellular Effects
This compound has been used to measure nitric oxide activity in a variety of cells, including human endothelial cells and neurons . The compound’s fluorescence allows for the visualization of nitric oxide production within these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitric oxide. Once inside cells, this compound is deacetylated by intracellular esterases to form this compound . This compound then reacts with nitric oxide to yield the highly fluorescent triazolofluorescein .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its use as a nitric oxide indicator
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways in the same way as endogenous compounds.
Transport and Distribution
This compound is a membrane-permeable compound, allowing it to be transported into cells . Once inside, it is deacetylated by intracellular esterases to form this compound
Subcellular Localization
The subcellular localization of this compound is not explicitly detailed in the literature. Given its membrane permeability, it can be inferred that the compound is able to access various subcellular compartments .
Méthodes De Préparation
DAF-2 est synthétisé et utilisé principalement comme outil de recherche. Sa préparation implique des modifications chimiques pour créer un indicateur fluorescent pour la détection du NO. Les voies de synthèse spécifiques et les méthodes de production industrielle ne sont pas largement documentées.
Analyse Des Réactions Chimiques
DAF-2 réagit rapidement avec le NO en présence d’oxygène, produisant le composé hautement fluorescent triazolofluorescéine (DAF-2T). Il peut détecter le NO en conditions neutres avec une limite de détection de 5 nM . Bien que les réactifs et les conditions exacts pour sa synthèse ne soient pas détaillés, son utilité réside dans la détection du NO.
4. Applications de recherche scientifique
DAF-2 trouve des applications dans divers domaines scientifiques :
Chimie : En tant qu’indicateur de NO, il aide à étudier les processus redox et le stress oxydatif.
Biologie : Les chercheurs l’utilisent pour étudier les voies de signalisation liées au NO et les réponses cellulaires.
Médecine : DAF-2 aide à comprendre le rôle du NO dans la santé et la maladie.
Industrie : Bien que non utilisé directement dans l’industrie, les connaissances acquises grâce à la recherche sur la DAF-2 peuvent éclairer le développement de médicaments et le diagnostic.
Applications De Recherche Scientifique
DAF-2 finds applications in various scientific fields:
Chemistry: As a NO indicator, it helps study redox processes and oxidative stress.
Biology: Researchers use it to investigate NO-related signaling pathways and cellular responses.
Medicine: DAF-2 aids in understanding NO’s role in health and disease.
Industry: Although not directly used in industry, insights gained from DAF-2 research can inform drug development and diagnostics.
Comparaison Avec Des Composés Similaires
Alors que DAF-2 est unique dans sa détection spécifique du NO, d’autres sondes fluorescentes existent pour divers analytes. Parmi les composés notables, citons DAF-FM (pour NO), DCFH-DA (pour les espèces réactives de l’oxygène) et BCECF-AM (pour le pH). Chacun a des propriétés et des applications distinctes.
Propriétés
Numéro CAS |
205391-01-1 |
|---|---|
Formule moléculaire |
C26H30N2O7 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
5,6-diamino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;propan-2-ol |
InChI |
InChI=1S/C20H14N2O5.2C3H8O/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20;2*1-3(2)4/h1-8,23-24H,21-22H2;2*3-4H,1-2H3 |
Clé InChI |
USEFIEWGHVUNEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |
SMILES canonique |
CC(C)O.CC(C)O.C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |
Pictogrammes |
Irritant |
Synonymes |
4,5-diaminofluorescein DAF-2 (chromophore) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAF-2 detect nitric oxide (NO)?
A1: DAF-2 itself is non-fluorescent. In the presence of NO and oxygen, DAF-2 undergoes nitrosation to form a highly fluorescent product, 4,5-diaminofluorescein triazole (DAF-2T). [, , , , , ] This reaction enables real-time visualization and quantification of NO production in living cells and tissues. [, , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of NO detection by DAF-2 in biological systems?
A3: DAF-2 has facilitated the study of NO's role in various physiological processes, including vasodilation, [, , ] neuronal signaling, [, , ] immune response, [] and plant stress responses. [, , , ]
Q3: What is the molecular formula and weight of DAF-2?
A3: The molecular formula of DAF-2 is C12H10N2O3. Its molecular weight is 230.22 g/mol.
Q4: What are the key spectroscopic characteristics of DAF-2 and DAF-2T?
A5: DAF-2 exhibits excitation and emission maxima at approximately 495 nm and 515 nm, respectively. The reaction product, DAF-2T, displays a similar fluorescence emission profile. [, ]
Q5: What are some challenges in using DAF-2 for NO measurement?
A6: DAF-2 measurements can be affected by several factors, including: * Dye leakage: In highly permeable vessels, intracellular DAF-2 can leak out after loading, compromising measurements. [] Continuous perfusion of DAF-2 during measurement can overcome this issue. [] * Interfering compounds: Dehydroascorbic acid (DHA) and ascorbic acid (AA) can react with DAF-2, generating fluorescent products similar to DAF-2T, leading to potential overestimation of NO levels. [] Using a contactless assay where frozen solutions of DAF-2 and the sample are placed adjacently can minimize this interference. [] * Autofluorescence: Non-NO-dependent DAF-2 fluorescence, potentially from its hydrolyzed form, needs careful subtraction for accurate NO quantification. [] * Spontaneous fluorescence increase: DAF-2 fluorescence can increase gradually over time, even without NO. [] This can lead to false positives, especially when measuring low levels of NO. [] Careful experimental design and sample grouping can minimize this effect. []
Q6: Can DAF-2 be used with aldehyde fixatives for histological studies?
A7: Yes, DAF-2 fluorescence persists after glutaraldehyde fixation and embedding with water-soluble resin, enabling NO detection in histological sections. [, ] This has proven valuable in studying NO distribution in tissues like the inner ear. [, ]
Q7: Does DAF-2 itself possess catalytic activity?
A7: DAF-2 is not known to have inherent catalytic properties. Its value lies in its ability to act as a fluorescent reporter for NO, enabling researchers to study NO-related processes.
Q8: Have computational methods been applied to study DAF-2 and its interactions?
A8: While the provided research papers don't detail specific computational studies on DAF-2, techniques like molecular docking, quantum chemical calculations, and molecular dynamics simulations could be employed to: * Investigate the interaction mechanism of DAF-2 with NO at a molecular level. * Explore the influence of different environments on DAF-2 reactivity. * Design DAF-2 analogs with improved properties (e.g., enhanced sensitivity, reduced interference).
Q9: How does the structure of DAF-2 relate to its NO detection capabilities?
A10: The two amino groups in the DAF-2 molecule are crucial for its reactivity with NO. [] Structural modifications to these groups could alter its sensitivity and specificity towards NO. Further research exploring DAF-2 analogs could help establish a detailed SAR profile.
Q10: What are some considerations for DAF-2 storage and handling?
A11: DAF-2 is typically stored at -20°C and protected from light to minimize degradation. [] Researchers should follow manufacturer recommendations for optimal storage and handling.
Q11: What analytical techniques are commonly employed to study DAF-2 and its reaction with NO?
A12: Various methods are used, including: * Fluorescence Spectroscopy: Measures the fluorescence intensity of DAF-2T to quantify NO production. [, ] * Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): Separates and detects DAF-2T and other fluorescent products, enabling identification and quantification. [, ] * Confocal Laser Scanning Microscopy: Visualizes and quantifies NO production in living cells and tissues in real time. [, , , , , , , ] * Flow Cytometry: Quantifies NO production at the single-cell level. [, , ] * Electrochemistry: Directly measures NO concentration using microelectrodes, offering high spatial and temporal resolution. []
Q12: Is there information on the environmental impact of DAF-2?
A12: The provided research primarily focuses on biological applications of DAF-2. Further studies are needed to assess its environmental fate, persistence, and potential ecotoxicological effects.
Q13: Are there alternatives to DAF-2 for NO detection?
A14: Yes, several alternatives exist, each with advantages and disadvantages. These include: * Electrochemical sensors: Offer high sensitivity and real-time measurements but can be technically challenging. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Highly specific for NO detection but requires specialized equipment and expertise. [] * Chemiluminescence-based methods: Offer high sensitivity but can be less suitable for real-time imaging.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


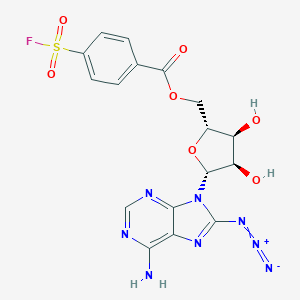
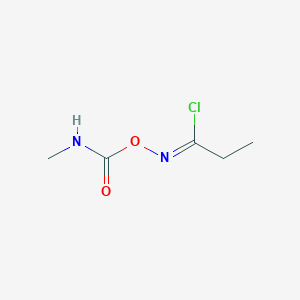
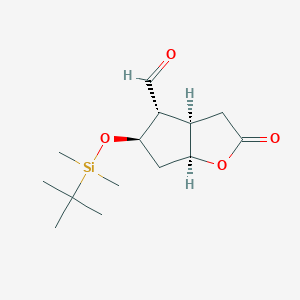

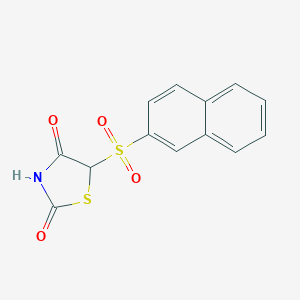
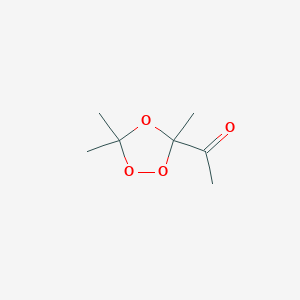
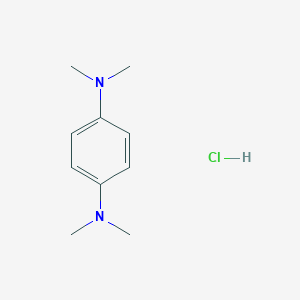
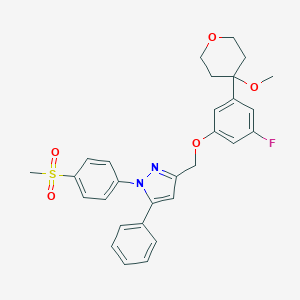
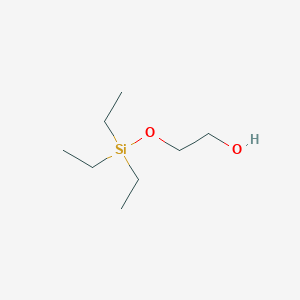
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)


![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

